Gypenoside XLVI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

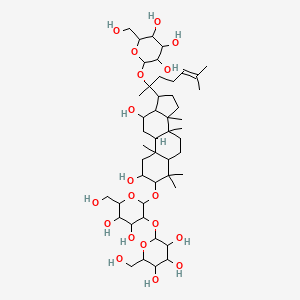

Gypenoside XLVI is a significant triterpenoid saponin derived from the plant Gynostemma pentaphyllum (ThunbThis compound is known for its various pharmacological benefits, including hepatoprotective, anti-inflammatory, antioxidative, and antihyperlipidemic activities . This compound has shown inhibitory effects on human hepatocytes and hepatoma cells, making it a compound of interest in cancer research .

Wissenschaftliche Forschungsanwendungen

Gypenosid XLVI hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird für die Untersuchung von Triterpensaponinen und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse, darunter Apoptose und Zellproliferation.

Medizin: Erforscht für sein Potenzial bei der Behandlung von Lebererkrankungen, Krebs und neurologischen Störungen. .

Industrie: Mögliche Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer Therapeutika.

5. Wirkmechanismus

Gypenosid XLVI entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade:

Induktion der Apoptose: Hemmt den PI3K/AKT/mTOR-Signalweg, was zur Apoptose von Krebszellen führt.

Entzündungshemmende Wirkungen: Hemmt die TGF-β-induzierte Aktivierung von Sternzellen der Leber und die ECM-Ablagerung.

Neuroprotektive Wirkungen: Beinhaltet antioxidative, entzündungshemmende Wirkungen und die Regulation von neurotrophen Faktoren.

Ähnliche Verbindungen:

Gypenosid XVII: Wird aus Ginsenosid Rb1 hergestellt und hat eine entzündungshemmende Wirkung.

Gypenosid XLIX: Wird in Gylongiposide I umgewandelt, das antivirale Wirkungen gegen Enterovirus 71 hat.

Ginsenosid Rd: Ein weiteres Saponin mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit von Gypenosid XLVI: Gypenosid XLVI ist einzigartig aufgrund seiner spezifischen hemmenden Wirkungen auf menschliche Hepatozyten und Hepatomzellen sowie seines Potenzials bei der Behandlung von Lebererkrankungen und Krebs . Seine Fähigkeit, den PI3K/AKT/mTOR-Signalweg zu hemmen und die Antitumor-Immunität von T-Zellen zu verstärken, unterscheidet es zusätzlich von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Gypenoside XLVI, a major dammarane-type triterpenoid saponin from Gynostemma pentaphyllum , has been found to interact with several targets. It has been reported to inhibit the PI3K/AKT/mTOR signaling pathway and PD-L1 expression . It also binds to STAT3 and reduces its phosphorylation .

Mode of Action

This compound induces apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway . It also enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer . Furthermore, it has been found to upregulate the protein expression of protein phosphatase 2C alpha .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . It also affects the PD-1 checkpoint pathway and the Jak-STAT signaling pathway . In addition, it has been found to inhibit TGF-β-induced activation of hepatic stellate cells .

Pharmacokinetics

This compound has a half-life (t1/2z) of 2.5 ± 0.4 h in rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . It has a comparatively low oral bioavailability of 4.56% .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to have neuroprotective effects , and it plays a prominent role in protecting nerve cells in stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, depression, and other neurological disorders . It also induces apoptosis in cancer cells and has been found to ameliorate acute and chronic liver injuries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of its target proteins can be affected by the cellular environment. Moreover, its bioavailability can be influenced by factors such as pH and temperature . .

Biochemische Analyse

Biochemical Properties

Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves multiple levels of molecular interactions. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Gypenoside XLVI involves the extraction from Gynostemma pentaphyllum. A quick, precise, and sensitive method for the quantification and pharmacokinetic research of this compound in rats was developed utilizing UPLC-MS/MS. When extracting blood samples, protein was precipitated using methanol. An internal standard (IS) was employed, which was tolbutamide. For the chromatographic separation, a C18 column (Waters Acquity) was used with mobile phases as 0.1% formic acid and acetonitrile .

Industrial Production Methods: Industrial production of this compound can be achieved through the enzymatic transformation of related gypenosides. For example, the recombinant enzyme exhibiting β-glucosidase activity can be used to produce gypenoside XVII via highly selective and efficient hydrolysis of the outer glucose moiety linked to the C-3 position in ginsenoside Rb1 .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gypenosid XLVI unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Oxidation und Reduktion:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Gypenoside mit unterschiedlichen pharmakologischen Wirkungen. So wird beispielsweise Gypenosid XVII aus Ginsenosid Rb1 durch enzymatische Hydrolyse hergestellt .

Vergleich Mit ähnlichen Verbindungen

Gypenoside XVII: Produced from ginsenoside Rb1 and has anti-inflammatory activity.

Gypenoside XLIX: Transformed into gylongiposide I, which has antiviral roles against Enterovirus 71.

Ginsenoside Rd: Another saponin with different biological activities.

Uniqueness of Gypenoside XLVI: this compound is unique due to its specific inhibitory effects on human hepatocytes and hepatoma cells, as well as its potential in treating liver diseases and cancer . Its ability to inhibit the PI3K/AKT/mTOR pathway and enhance T-cell antitumor immunity further distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRSYBHHVDBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)